molecular formula C6H13NO B14045700 (r)-2-(Tetrahydrofuran-3-yl)ethyl amine

(r)-2-(Tetrahydrofuran-3-yl)ethyl amine

Cat. No.: B14045700
M. Wt: 115.17 g/mol
InChI Key: CNWVPUYTZPMEDA-ZCFIWIBFSA-N
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Description

(R)-2-(Tetrahydrofuran-3-yl)ethyl amine is a chiral amine featuring a tetrahydrofuran (THF) ring substituted at the 3-position with an ethylamine side chain. Its stereochemistry at the THF ring and the adjacent ethylamine group confers unique physicochemical properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and ligand design. The compound’s THF moiety enhances solubility in polar solvents, while the amine group enables participation in nucleophilic reactions or coordination chemistry. Structural analogs of this compound, such as those with modified stereochemistry or substituents, are explored in drug discovery and agrochemical applications .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-[(3R)-oxolan-3-yl]ethanamine

InChI

InChI=1S/C6H13NO/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2/t6-/m1/s1

InChI Key

CNWVPUYTZPMEDA-ZCFIWIBFSA-N

Isomeric SMILES

C1COC[C@@H]1CCN

Canonical SMILES

C1COCC1CCN

Origin of Product

United States

Preparation Methods

Preparation Method Overview

The preparation of (R)-2-(tetrahydrofuran-3-yl)ethyl amine typically involves multi-step synthetic routes starting from chiral precursors or racemic mixtures followed by resolution or asymmetric synthesis to obtain the optically pure (R)-enantiomer. The key strategies include:

  • Amidation followed by Hofmann degradation starting from (R)-tetrahydrofuran-3-formic acid.
  • Chemical resolution or chiral chromatography of racemic intermediates.
  • Use of optically active intermediates or chiral catalysts to induce stereoselectivity.

Amidation and Hofmann Degradation Route

One well-documented method involves two main reaction steps starting from (R)-tetrahydrofuran-3-formic acid:

Step 1: Amidation
The (R)-tetrahydrofuran-3-formic acid is converted to its corresponding amide by reaction with ammonia or an ammonium source under controlled conditions.

Step 2: Hofmann Degradation
The amide undergoes Hofmann degradation using bromine and a strong base such as sodium hydroxide to yield the primary amine, this compound.

This method is advantageous because it preserves the stereochemical integrity at the 3-position of the tetrahydrofuran ring and provides the amine in good yield and purity.

Reaction Step Reagents/Conditions Outcome
Amidation Ammonia, mild heating Formation of tetrahydrofuran-3-carboxamide
Hofmann Degradation Bromine, NaOH, aqueous medium Conversion to this compound

Spectroscopic Data:

  • Proton Nuclear Magnetic Resonance (NMR) shows characteristic multiplets corresponding to the tetrahydrofuran ring protons and the ethyl amine side chain.
  • Electrospray Ionization Mass Spectrometry (ESI-MS) confirms molecular ion peak at m/z 88.2 ([M+1]+) consistent with the expected molecular weight.

Chiral Resolution and Asymmetric Synthesis

Alternative approaches involve obtaining the (R)-enantiomer by:

  • Chiral Chromatography: Separation of racemic mixtures of 3-amino-tetrahydrofuran derivatives using chiral stationary phases to isolate the (R)-enantiomer.
  • Chemical Resolution: Formation of diastereomeric salts or derivatives with chiral resolving agents, followed by selective crystallization.
  • Asymmetric Catalysis: Employing chiral catalysts or auxiliaries in key synthetic steps such as acylation or reductive amination to induce stereoselectivity.

These methods are often integrated into the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which can be further converted to the target amine through deprotection and reduction steps.

Synthetic Routes for Substituted Derivatives

The synthesis of substituted 3-amino-tetrahydrofuran derivatives, closely related to this compound, typically involves:

  • Acylation of amines with activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) in solvents such as methylene chloride or tetrahydrofuran.
  • Protection and deprotection strategies to control functional group reactivity.
  • Use of high optical purity intermediates to ensure enantiomeric purity of the final product.

Reaction conditions are carefully optimized to maintain stereochemical fidelity, with temperature control between -20°C and 160°C and the presence of bases to facilitate acylation.

Data Table Summarizing Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Optical Purity Notes
Amidation + Hofmann Degradation (R)-Tetrahydrofuran-3-formic acid Ammonia, Bromine, NaOH Moderate High Preserves stereochemistry
Chiral Chromatographic Resolution Racemic 3-amino-tetrahydrofuran Chiral stationary phase Variable High Requires specialized equipment
Chemical Resolution Racemic amine derivatives Chiral resolving agents, crystallization Variable High Common in pharmaceutical synthesis
Asymmetric Catalysis Optically active intermediates Chiral catalysts, controlled temperatures High Very High Efficient for scale-up

Research Findings and Considerations

  • The amidation and Hofmann degradation route is a classical and reliable method that provides this compound with good stereochemical retention and is scalable for industrial production.
  • The use of chiral chromatography and chemical resolution techniques allows for the purification of enantiomers but may be less efficient for large-scale synthesis due to cost and time constraints.
  • Advances in asymmetric catalysis provide promising routes for direct enantioselective synthesis, improving yield and optical purity while reducing the number of steps.
  • Analytical techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

(3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE undergoes various chemical reactions, including:

Scientific Research Applications

(3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

a. (S)-2-(Tetrahydrofuran-3-yl)ethyl Amine
  • Structural Difference : Enantiomeric configuration at the THF 3-position.
  • Impact : The (S)-enantiomer may exhibit distinct biological activity or binding affinity due to stereoselective interactions. For example, in receptor-targeted applications, enantiomers often show divergent efficacy or toxicity profiles.
  • Synthesis : Resolved via chiral chromatography or asymmetric catalysis.
b. 2-(Tetrahydrofuran-2-yl)ethyl Amine
  • Structural Difference : THF substitution at the 2-position instead of 3-position.
  • Impact : Altered spatial arrangement affects hydrogen-bonding capacity and solubility. The 2-substituted derivative may display reduced steric hindrance in coordination complexes compared to the 3-substituted analog.
c. Morpholin-3-yl-ethyl Amine
  • Structural Difference : Replacement of THF with a morpholine ring (oxygen replaced by nitrogen).
  • Impact : The morpholine ring introduces basicity and enhanced water solubility. This derivative is more suited for pH-sensitive applications, such as drug formulations requiring controlled release.
d. Triethanolamine (Trolamine)
  • Structural Difference : Tertiary amine with three hydroxyethyl groups instead of a THF ring.
  • Impact : Lacks chirality and cyclic ether structure, making it less suitable for enantioselective synthesis. However, its amphiphilic nature is advantageous in surfactants and corrosion inhibitors .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties of Selected Amines

Compound Molecular Weight (g/mol) Solubility (Water) Boiling Point (°C) Key Functional Groups
(R)-2-(THF-3-yl)ethyl amine ~143.2 Moderate ~220–230 (est.) THF ring, primary amine
(S)-2-(THF-3-yl)ethyl amine ~143.2 Moderate ~220–230 (est.) THF ring, primary amine
2-(THF-2-yl)ethyl amine ~143.2 Moderate ~210–220 (est.) THF ring, primary amine
Morpholin-3-yl-ethyl amine ~146.2 High ~240–250 (est.) Morpholine ring, primary amine
Triethanolamine ~149.2 High ~335 Tertiary amine, hydroxyls

Research Findings and Methodological Insights

  • Structural Characterization : Tools like SHELXL and ORTEP-3 are critical for resolving chiral centers and hydrogen-bonding networks in THF-containing amines .
  • Stereochemical Impact : The (R)-configuration in THF derivatives, as seen in related compounds like the one in , enhances binding to chiral receptors in theoretical models .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-(Tetrahydrofuran-3-yl)ethylamine, and how can stereochemical purity be ensured?

  • Methodology :

  • Nucleophilic Substitution : Use sodium azide or potassium cyanide with alkyl halides to introduce the amine group while retaining the tetrahydrofuran ring structure .
  • Reduction : Employ lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) to reduce intermediates like nitriles or azides to the primary amine .
  • Chiral Resolution : Utilize chiral column chromatography or enzymatic resolution to isolate the (R)-enantiomer, as racemization is common during synthesis .

Q. How should researchers characterize the purity and enantiomeric excess of (R)-2-(Tetrahydrofuran-3-yl)ethylamine?

  • Analytical Techniques :

  • HPLC/GC with Chiral Columns : Compare retention times against known standards to quantify enantiomeric excess .
  • NMR Spectroscopy : Analyze coupling constants and splitting patterns (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) to confirm stereochemistry and detect impurities .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling (R)-2-(Tetrahydrofuran-3-yl)ethylamine in the lab?

  • PPE Requirements :

  • Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for defects before use .
  • Use fume hoods for volatile reactions and ensure proper ventilation .
    • Emergency Measures :
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately .

Q. What are the primary applications of this compound in academic research?

  • Pharmaceutical Intermediates : Used in synthesizing chiral ligands for asymmetric catalysis .
  • Biochemical Probes : Functionalizes tetrahydrofuran scaffolds for studying enzyme-substrate interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for (R)-2-(Tetrahydrofuran-3-yl)ethylamine synthesis under varying conditions?

  • Experimental Design :

  • Conduct DOE (Design of Experiments) to test variables like temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading .
  • Monitor reaction progress via TLC or in-situ FTIR to identify kinetic bottlenecks .
    • Data Analysis :
  • Use multivariate regression to correlate yield with reaction parameters. For example, higher temperatures (>80°C) may favor racemization, reducing enantiomeric excess .

Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

  • Troubleshooting Strategies :

  • Compare solvent effects: Deuterated solvents (CDCl3 vs. D2O) can shift peaks due to hydrogen bonding .
  • Re-examine sample purity using elemental analysis or X-ray crystallography to rule out hydrate or salt forms .

Q. What challenges arise in scaling up enantioselective synthesis, and how can they be mitigated?

  • Scale-Up Issues :

  • Racemization during distillation/purification: Use low-temperature crystallization instead of heating .
  • Catalyst poisoning: Pre-treat reagents to remove trace metals or moisture .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability Studies :

  • pH Dependence : Perform accelerated degradation tests (e.g., 40°C/75% RH) in buffers (pH 1–12) to identify hydrolysis-prone functional groups .
  • Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to detect phase transitions or decomposition above 150°C .

Q. What computational methods are effective for modeling the compound’s interactions in drug design?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., GPCRs) .
  • MD Simulations : Run GROMACS simulations to study conformational flexibility in aqueous environments .

Methodological Notes

  • Key References : Synthesis protocols from , safety data from 1 and 15, and analytical techniques from 10 and 19 were prioritized.

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